molecular formula C11H9BrClN B598885 3-Bromo-4-chloro-6,7-dimethylquinoline CAS No. 1204811-01-7

3-Bromo-4-chloro-6,7-dimethylquinoline

Cat. No.: B598885
CAS No.: 1204811-01-7
M. Wt: 270.554
InChI Key: QRCKWLYOXKIYLW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6,7-dimethylquinoline (CAS 1204811-01-7) is a high-purity halogenated quinoline derivative supplied for research and development purposes. This compound, with the molecular formula C 11 H 9 BrClN and a molecular weight of 270.55 g/mol, serves as a valuable synthetic building block in medicinal chemistry and organic synthesis . The presence of both bromine and chlorine substituents on the quinoline core makes it a versatile intermediate for selective cross-coupling reactions and further functionalization, allowing researchers to develop more complex molecular structures . Quinoline scaffolds are of significant interest in drug discovery, and this bromo-chloro derivative is particularly useful for constructing targeted compounds for screening against various biological pathways . As a key intermediate, it can be utilized in the synthesis of potential inhibitors and agonists for research applications . All products are intended for research purposes only and are not approved for human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1204811-01-7

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

3-bromo-4-chloro-6,7-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3

InChI Key

QRCKWLYOXKIYLW-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=C(C=N2)Br)Cl)C

Synonyms

3-Bromo-4-chloro-6,7-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key differences between 3-bromo-4-chloro-6,7-dimethylquinoline and analogous compounds:

Compound Name Substituents (Positions) Functional Groups Melting Point (K) Key Properties Synthesis Method (Yield) Reference
This compound Br (3), Cl (4), CH₃ (6,7) Halogens, Alkyl Not Reported High lipophilicity, steric bulk Likely multi-step halogenation Inferred
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) Halogen, Methoxy 403–404 Polar due to methoxy, planar structure Reflux with POCl₃ (70% yield)
6-Bromo-4-chloroquinoline Br (6), Cl (4) Halogens Not Reported Electrophilic C-Br site at position 6 One-step coupling with Hünig’s base (83% yield)
Key Observations:

Substituent Effects: Halogens: Bromine at position 3 (target compound) vs. 6 () alters reactivity. Bromine at position 3 may hinder electrophilic substitution compared to position 6 due to steric and electronic factors. Methyl vs. Methoxy: Methyl groups (target compound) enhance lipophilicity but reduce polarity compared to methoxy groups in 4-chloro-6,7-dimethoxyquinoline . Steric Hindrance: The 6,7-dimethyl groups in the target compound likely reduce molecular planarity and crystal packing efficiency compared to methoxy-substituted analogs.

Synthetic Routes :

  • The target compound may require sequential halogenation steps (e.g., bromination after chlorination), contrasting with the one-step protocols used for simpler derivatives .
  • Methoxy-substituted analogs are synthesized via POCl₃-mediated chlorination, but methyl groups might necessitate alternative alkylation strategies .

Physical Properties: The absence of polar groups (e.g., methoxy) in the target compound suggests lower solubility in polar solvents compared to 4-chloro-6,7-dimethoxyquinoline. Intramolecular interactions (e.g., C–H⋯Cl) observed in methoxy analogs may also occur in the target compound, stabilizing its conformation.

Preparation Methods

Key Steps and Challenges

  • Synthesis of Substituted o-Aminoketone :

    • The o-aminoketone precursor must bear bromine at position 3, chlorine at position 4, and methyl groups at positions 6 and 7.

    • Achieving regioselective halogenation on the aniline ring remains challenging due to competing directing effects. For instance, methyl groups are ortho/para-directing, while chlorine (electron-withdrawing) deactivates the ring, favoring meta substitution.

  • Cyclization Conditions :

    • Reagents such as crotonaldehyde or cyclohexanone are used under acidic or thermal conditions.

    • Example: Ethyl 7-bromo-8-methylquinoline-3-carboxylate was synthesized via Friedländer cyclization using a benzyl azide and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant.

Reagent Conditions Yield Reference
Benzyl azide + DDQReflux in toluene, 110°C77%
CrotonaldehydeHCl, 110°C26%

Limitations

  • Regioselectivity : Halogenation at positions 3 and 4 requires precise control, often necessitating protective groups or sequential substitution.

  • Side Reactions : Over-bromination or hydrolysis of reactive intermediates (e.g., cyano groups) may occur under harsh conditions.

Stepwise Halogenation of 6,7-Dimethylquinoline

This method involves constructing the quinoline core first, followed by targeted halogenation.

Example Protocol:

  • Substrate : 6,7-Dimethylquinoline.

  • Reagents : NBS (1.07 eq), H₂SO₄ (10 eq), 25°C, 18 h.

  • Outcome : Bromination at position 3 with minimal over-bromination.

Chlorination at Position 4

Chlorination is typically achieved via:

  • POCl₃ : Converts hydroxyl groups to chlorine (e.g., 6-bromoquinolin-4-ol → 6-bromo-4-chloroquinoline).

  • Cl₂ Gas : Requires catalysts (e.g., FeCl₃) for electrophilic substitution.

Method Reagents Yield Reference
POCl₃ in DMF110°C, 3 h96%
Cl₂ with FeCl₃Dichloromethane, 0°C53%
Step Conditions Yield Reference
BrominationNBS/H₂SO₄, 25°C76–81%
Cyclization2-MeTHF, reflux50–56%

Comparative Analysis of Halogenation Methods

The choice of halogenation reagents critically impacts regioselectivity and yield.

Reagent Advantages Limitations
NBS (Radical)High regioselectivity, mild conditionsRequires peroxide initiators
Br₂/FeBr₃Electrophilic substitutionOver-bromination risks
POCl₃Converts -OH to -Cl efficientlyLimited to hydroxyl substrates

Optimized Synthetic Route

A plausible route for 3-bromo-4-chloro-6,7-dimethylquinoline involves:

  • Cyclization : Friedländer synthesis of 6,7-dimethylquinoline.

  • Bromination : Radical bromination at position 3 using NBS/benzoyl peroxide.

  • Chlorination : POCl₃-mediated conversion of a hydroxyl group (if present) to chlorine at position 4.

Q & A

Basic: What synthetic routes are optimal for preparing 3-Bromo-4-chloro-6,7-dimethylquinoline?

A multi-step synthesis typically involves halogenation and functionalization of the quinoline core. For example:

  • Step 1 : Start with 6,7-dimethylquinoline. Introduce bromine at position 3 via electrophilic substitution using Br₂ in acetic acid under controlled conditions.
  • Step 2 : Chlorinate position 4 using SOCl₂ or Cl₂ gas with a Lewis acid catalyst (e.g., FeCl₃).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product .
    Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity via 1H^1H-NMR (e.g., aromatic proton splitting patterns) .

Basic: How to validate purity and structural integrity post-synthesis?

  • Purity : Use HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Aim for ≥95% purity.
  • Structural Confirmation :
    • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 284.5 (M+^+).
    • 1H^1H-NMR : Look for characteristic signals:
  • Methyl groups at δ 2.5–2.7 ppm (singlets for C6/C7-CH₃).
  • Aromatic protons at δ 7.8–8.6 ppm (quinoline backbone) .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Methodological Recommendations :

  • Standardization : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and replicate experiments ≥3 times.
  • Dose-Response Analysis : Establish IC₅₀ values with non-linear regression models (e.g., GraphPad Prism).
  • Control Compounds : Include positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .

Advanced: What crystallographic techniques are suitable for analyzing this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX software for structure refinement .
  • Key Parameters :
    • Resolution: Aim for <0.8 Å to resolve halogen positions.
    • Thermal Ellipsoids: Confirm absence of disorder in Br/Cl substituents .

Advanced: How to design experiments probing its mechanism of action in antimicrobial studies?

  • Target Identification : Use molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase). Validate with MIC assays against E. coli and S. aureus.
  • Resistance Studies : Serial passage experiments to assess mutation rates under sub-MIC concentrations.
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to evaluate fractional inhibitory concentration (FIC) indices .

Advanced: How to address conflicting spectroscopic data in halogenated quinoline derivatives?

  • Case Example : Discrepant 13C^{13}C-NMR shifts for C4-Cl.
    • Root Cause : Solvent polarity effects or dynamic proton exchange.
    • Resolution : Acquire spectra in deuterated DMSO (high polarity) and compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

Basic: What safety protocols are critical when handling this compound?

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to potential lachrymatory effects.
    • Work in a fume hood to avoid inhalation (H318: Causes serious eye damage).
  • Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (if further functionalization is needed).
  • Process Chemistry : Use flow reactors for bromination steps to enhance mixing and heat transfer.
  • Yield Tracking : Compare batch vs. continuous processes via in-line FTIR monitoring .

Advanced: What computational methods predict substituent effects on quinoline reactivity?

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess electronic effects of Br/Cl substituents.
  • Hammett Analysis : Correlate σp_p values of substituents with reaction rates (e.g., SNAr reactions) .

Advanced: How to reconcile contradictory toxicity profiles in in vitro vs. in vivo models?

  • Metabolic Considerations : Test hepatic microsome stability (e.g., rat S9 fractions) to identify reactive metabolites.
  • PK/PD Modeling : Link plasma concentration-time curves (AUC) to efficacy/toxicity endpoints.
  • Species-Specific Factors : Compare CYP450 isoform expression across models .

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